Wet Etch Resistance: TSA vs. Aminosilanes and Chlorosilanes in HF Solution
Silicon nitride films grown using Trisilylamine (TSA) via plasma-enhanced atomic layer deposition (PEALD) exhibit superior resistance to wet chemical etching compared to films deposited using alternative precursors. A direct comparison shows that TSA-grown SiNx films have a lower wet etch rate (WER) than those grown with aminosilanes and chlorosilanes under identical process conditions [1]. This is attributed to the absence of carbon and chlorine contaminants in the TSA molecule, which leads to denser, higher-purity films.
| Evidence Dimension | Wet Etch Rate (WER) |
|---|---|
| Target Compound Data | TSA films exhibit lower WER (exact value not provided in abstract, but explicitly stated as lower) |
| Comparator Or Baseline | Aminosilanes and chlorosilanes |
| Quantified Difference | Qualitatively lower WER for TSA-grown films. |
| Conditions | PEALD process; Wet etching in dilute HF solution. |
Why This Matters
Lower wet etch rates provide higher process selectivity during photolithographic patterning, reducing film loss and enabling more precise device fabrication.
- [1] Kim, H. S., et al. (2020). High growth rate and high wet etch resistance silicon nitride grown by low temperature plasma enhanced atomic layer deposition with a novel silylamine precursor. Journal of Materials Chemistry C, 8(37), 13033-13039. DOI: 10.1039/D0TC02866E View Source
